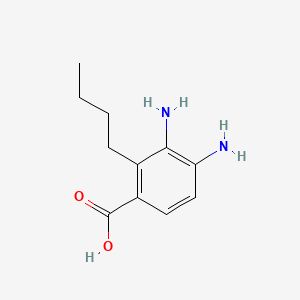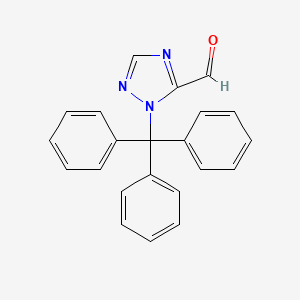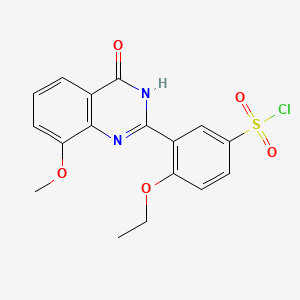
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the ethoxy and methoxy groups, and finally the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to create a wide range of compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Scientific Research Applications
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quinazolinone core may also interact with specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl]benzene-1-sulfonyl chloride
Uniqueness
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the quinazolinone core and the sulfonyl chloride group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
150479-72-4 |
|---|---|
Molecular Formula |
C17H15ClN2O5S |
Molecular Weight |
394.826 |
IUPAC Name |
4-ethoxy-3-(8-methoxy-4-oxo-1H-quinazolin-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C17H15ClN2O5S/c1-3-25-13-8-7-10(26(18,22)23)9-12(13)16-19-15-11(17(21)20-16)5-4-6-14(15)24-2/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
FQAMAIXRQLZIOD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Synonyms |
Benzenesulfonyl chloride, 3-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-4-ethoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


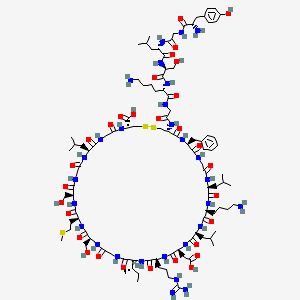
![(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B582940.png)
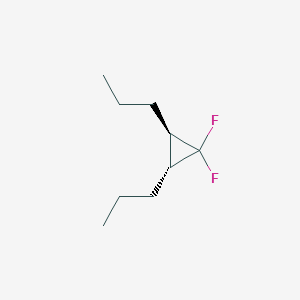

![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)

![N-[(1E)-1-Cyano-2-oxoethylidene]benzamide](/img/structure/B582955.png)
![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)
